2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Overview
Description
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H16BrN3O2S and its molecular weight is 346.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.01466 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
This compound, along with similar structures, is often synthesized as part of a broader exploration into novel organic compounds with potential biological or chemical utility. For instance, research has detailed the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, providing insights into their chemical properties and potential applications (Ramadan, 2019). Similarly, studies on the synthesis, characterization, and X-ray crystal structures of metal complexes with bis(thiosemicarbazone) ligands highlight their electrochemical behavior and potential in catalysis or material science (Hosseini‐Yazdi et al., 2016).
Biological Applications
Compounds like "2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide" are investigated for their biological applications, including antibacterial, antioxidant, and anticancer activities. For instance, studies on thiosemicarbazides as corrosion inhibitors provide a foundation for understanding their potential inhibitory effects in biological systems (Ebenso et al., 2010). Moreover, the synthesis and biological evaluation of novel thiosemicarbazones for their antibacterial and antioxidant properties indicate the potential of these compounds in medical and pharmaceutical applications (Karaküçük-İyidoğan et al., 2014).
Chemical Applications
The chemical versatility of "this compound" and related compounds is showcased in their use as ligands in coordination chemistry. Novel coordination compounds involving such ligands have been synthesized, with their structures and spectral characteristics thoroughly investigated, pointing to potential applications in catalysis, material science, and molecular electronics (Orysyk et al., 2014).
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)propanoylamino]-3-ethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOHJOIRNXSOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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